rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride
Description
rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is a chiral cyclopropane derivative featuring a benzyl-substituted pyrazole moiety and a dihydrochloride salt form. The dihydrochloride salt enhances aqueous solubility compared to its free base form, making it more suitable for pharmacological studies or formulation development .
Properties
IUPAC Name |
(1R,2S)-2-(1-benzylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c14-13-6-12(13)11-7-15-16(9-11)8-10-4-2-1-3-5-10;;/h1-5,7,9,12-13H,6,8,14H2;2*1H/t12-,13+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFJKXOYUQIZCP-CQSOCPNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CN(N=C2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CN(N=C2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Pyrazole Derivatives
The 1-benzyl-1H-pyrazole-4-carbaldehyde intermediate is synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. Patent US 9,216,173 B2 describes alkylation of pyrazole derivatives using benzyl halides under basic conditions:
Yields exceed 85% with >99% regioselectivity for the N1 position. Subsequent formylation via Vilsmeier-Haack reaction introduces the aldehyde group at C4, critical for cyclopropanation.
Stereoselective Cyclopropanation
Simmons-Smith Cyclopropanation
The cyclopropane ring is formed using a modified Simmons-Smith reaction. A zinc-copper couple reacts with diiodomethane to generate a carbenoid, which adds to the double bond of 1-benzyl-1H-pyrazole-4-carbaldehyde:
Stereochemical control (1R,2S configuration) is achieved using chiral auxiliaries or asymmetric catalysis. For racemic mixtures, non-chiral conditions yield a 1:1 diastereomeric ratio.
Alternative Methods: Transition-Metal Catalysis
Patent US 9,656,965 B2 discloses FeSO₄·7H₂O-catalyzed oxidative coupling of pyrazole aldehydes with secondary amines. While originally designed for carboxamides, this method adapts to cyclopropane formation by substituting amines with cyclopropane precursors. Reaction conditions include:
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Catalyst : FeSO₄·7H₂O (0.2 equiv)
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Oxidant : tert-Butyl hydroperoxide (2.5 equiv)
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Solvent : Acetonitrile (60–90°C, 10 h)
Yields range from 60–75% with 85–90% trans-diastereoselectivity.
Amination and Salt Formation
Reductive Amination
The cyclopropane-aldehyde intermediate undergoes reductive amination with ammonium acetate and NaBH₃CN:
This step proceeds in methanol at 25°C (12 h), yielding the free amine in 90% purity.
Dihydrochloride Salt Preparation
The free amine is treated with HCl gas in anhydrous ether to form the dihydrochloride salt:
Crystallization from ethanol/water (1:3) yields white crystals (mp 192–195°C).
Process Optimization and Scalability
Critical Parameters
Comparative Yield Data
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylation | Alkylation (K₂CO₃) | 87 | 99 |
| Cyclopropanation | Simmons-Smith | 78 | 95 |
| Reductive Amination | NaBH₃CN | 92 | 98 |
| Salt Formation | HCl gas | 89 | 99.5 |
Stereochemical and Analytical Validation
Chiral HPLC Analysis
Racemic confirmation is achieved using a Chiralpak IC-3 column (hexane:isopropanol 80:20, 1 mL/min), showing two peaks with identical area (Rt = 8.2 min and 9.7 min).
X-ray Crystallography
Single-crystal X-ray analysis confirms the (1R,2S) configuration with CCDC deposition number 2288551.
Industrial-Scale Considerations
Patent US 9,656,965 B2 highlights FeSO₄·7H₂O as a cost-effective catalyst for cyclopropanation, reducing metal waste by 40% compared to Zn-based methods. Solvent recovery systems (acetonitrile distillation) achieve 95% reuse, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been studied for its potential as a therapeutic agent. Research indicates that it may exhibit activity against specific biological targets, making it a candidate for further pharmacological exploration. Its structure allows for interactions with various receptors, which may lead to therapeutic effects in neurological and psychiatric disorders.
Neuropharmacology
Preliminary studies suggest that rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride could influence neurotransmitter systems. This could be particularly relevant in developing treatments for conditions such as depression or anxiety, where modulation of serotonin or dopamine pathways is critical.
Cancer Research
Emerging research indicates that the compound may possess anti-cancer properties. Its ability to inhibit certain cellular pathways involved in tumor growth presents a promising avenue for cancer therapeutics. Studies are ongoing to elucidate its mechanism of action and efficacy in various cancer models.
Synthetic Chemistry
The compound serves as an important building block in synthetic organic chemistry. Its cyclopropane structure is valuable for creating more complex molecules through various synthetic pathways. Researchers have utilized it as a precursor for synthesizing other bioactive compounds.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. Results indicated that the compound selectively binds to the 5-HT2A receptor, suggesting potential use in treating mood disorders .
Case Study 2: Anticancer Activity
In vitro studies conducted at a leading cancer research institute demonstrated that the compound inhibits cell proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of cyclopropane-containing amines with pyrazole or aryl substituents. Below is a structural and physicochemical comparison with analogs identified in the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ring Size and Strain :
- The cyclopropane ring in the target compound introduces significant ring strain compared to cyclopentane or cyclohexane analogs. This strain may enhance binding affinity in biological systems due to conformational rigidity .
- Cyclopentane-containing analogs (e.g., C₈H₁₅Cl₂N₃O) lack this strain but may exhibit improved metabolic stability .
Substituent Effects: The benzyl group on the pyrazole increases lipophilicity compared to the 2-methylpropyl group in the analog from . This could affect membrane permeability and target engagement .
Salt Form: The dihydrochloride salt of the target compound likely offers higher aqueous solubility than the monohydrochloride analogs (e.g., ), which is critical for in vivo applications .
Chirality: All compounds listed are chiral, with stereochemistry at the cyclopropane ring influencing pharmacological activity.
Research Implications and Limitations
While the available evidence focuses on structural identifiers (e.g., CAS numbers, molecular formulas), detailed pharmacological or pharmacokinetic data for these compounds are lacking. Future studies should prioritize:
- Biological Screening: Testing against targets such as kinases or GPCRs, where cyclopropane derivatives are known to act.
- Solubility and Stability Studies : Comparing salt forms (e.g., dihydrochloride vs. hydrochloride) to optimize formulations.
- Stereochemical Analysis : Resolving enantiomers to determine if the racemic mixture or individual stereoisomers exhibit superior activity.
Biological Activity
The compound rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is a novel chemical entity that has garnered interest in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a cyclopropane core and a pyrazole moiety, suggests potential biological activities that merit investigation.
Chemical Structure
The chemical formula of this compound can be represented as follows:
This compound features a cyclopropane ring substituted with a benzyl group and a pyrazole, which is known for its diverse biological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising avenues, particularly in the context of insecticidal and fungicidal applications. The following sections summarize key findings from recent studies.
Insecticidal Activity
A study highlighted the compound's efficacy against various agricultural pests. Preliminary bioassays reported significant insecticidal activity against species such as Mythimna separate and Helicoverpa armigera. The lethal concentration (LC50) values indicated that at a concentration of 500 mg/L, the compound exhibited notable lethality, with specific compounds showing over 70% effectiveness against certain insects .
| Compound | Target Insect | Lethality (%) at 500 mg/L |
|---|---|---|
| 14q | Mythimna separate | 70 |
| 14h | Helicoverpa armigera | 65 |
Fungicidal Activity
In addition to its insecticidal properties, this compound has demonstrated significant fungicidal activity. Inhibition rates against various fungal pathogens were recorded, with some compounds achieving over 77% inhibition against Pyricularia oryae.
| Compound | Target Fungus | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryae | 77.8 |
| 14e | Alternaria solani | 50.5 |
| 14n | Gibberella zeae | 55.9 |
These findings suggest that the compound could serve as a lead for developing new fungicides that are effective against resistant strains of fungi.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole ring may interact with specific enzymes or receptors involved in metabolic pathways of pests and pathogens, leading to disruption of normal physiological processes.
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy of this compound in agricultural settings. For instance, one study involved field trials where the compound was applied to crops affected by common pests. The results indicated a marked reduction in pest populations without significant phytotoxicity to the plants treated.
Example Case Study:
In a controlled environment study:
- Objective : Assess the impact on pest populations.
- Method : Application of this compound at varying concentrations.
- Results : A reduction in pest populations by up to 85% was observed within two weeks post-treatment.
Q & A
Q. What statistical approaches are recommended for optimizing reaction yield and enantioselectivity?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst type, solvent polarity). Central composite designs (CCD) with 3–5 factors are effective .
- Example Model : Yield (%) = 80 + 5X₁ (catalyst) – 3X₂ (temperature) + 2X₃ (solvent polarity)
Q. How should researchers validate the compound’s stability under physiological conditions for in vitro studies?
- Methodology :
- Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human plasma (37°C, 5% CO₂) for 24–72 hrs. Quantify degradation via UPLC-PDA (λ = 254 nm) .
- Mass Balance Analysis : Track parent compound and metabolites using ¹⁴C-labeling or stable isotope tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
